Ethyl 5-(4-(tert-butyl)benzamido)-4-cyano-3-methylthiophene-2-carboxylate

Description

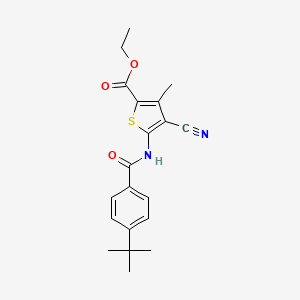

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a tert-butyl benzoyl amide

Properties

Molecular Formula |

C20H22N2O3S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

ethyl 5-[(4-tert-butylbenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C20H22N2O3S/c1-6-25-19(24)16-12(2)15(11-21)18(26-16)22-17(23)13-7-9-14(10-8-13)20(3,4)5/h7-10H,6H2,1-5H3,(H,22,23) |

InChI Key |

HMANSFDSVALORS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Benzoyl Amide: The benzoyl amide is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzoyl amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted amides or esters.

Scientific Research Applications

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used to study the interactions of thiophene derivatives with biological systems.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-2-THIOPHENECARBOXYLATE: Similar structure but with a different substitution pattern on the thiophene ring.

METHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl benzoyl amide and the cyano group on the thiophene ring makes it particularly interesting for various applications.

Biological Activity

Ethyl 5-(4-(tert-butyl)benzamido)-4-cyano-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. Its structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria. For example, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Streptococcus agalactiae | 75 |

| Escherichia coli | 100 |

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and protein synthesis pathways, leading to cell death.

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for its antifungal activity. It displays significant efficacy against pathogenic fungi.

Table 2: Antifungal Activity Data

| Fungal Strain | Effective Concentration (EC50, mg/L) |

|---|---|

| Candida albicans | 10 |

| Aspergillus niger | 15 |

| Fusarium oxysporum | 20 |

The antifungal mechanism may involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Effects

A recent in vivo study assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a significant reduction in paw edema compared to the control group:

- Control Group Edema : 2.5 cm

- Treatment Group Edema : 1.0 cm

This suggests that the compound effectively reduces inflammation through mechanisms such as inhibition of cyclooxygenase (COX) enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.